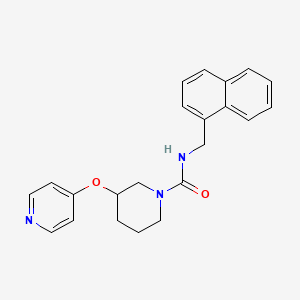
2-Benzylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylazetidine is a four-membered nitrogen-containing heterocycle with a benzyl group attached to the second carbon atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of the benzyl group enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzylazetidine can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroethylamine under basic conditions. Another method includes the reduction of 2-benzyl-2-azetidinone using lithium aluminum hydride. Additionally, the alkylation of azetidine with benzyl halides in the presence of a strong base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale cyclization of N-benzyl-2-chloroethylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, strong bases like sodium hydride
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azetidines depending on the nucleophile used
Applications De Recherche Scientifique
2-Benzylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-benzylazetidine involves its interaction with various molecular targets. The compound’s ring strain and unique structure allow it to participate in diverse chemical reactions, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyl group.
2-Azetidinone: A lactam derivative of azetidine, known for its use in β-lactam antibiotics.
N-Benzylaziridine: A three-membered nitrogen-containing ring with a benzyl group, exhibiting higher ring strain and reactivity compared to azetidine .
Uniqueness: 2-Benzylazetidine stands out due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. The presence of the benzyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .
Propriétés
IUPAC Name |
2-benzylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCZSKNXCZIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)



![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)





![1-(5-chlorothiophen-2-yl)-2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2814232.png)

![(2E)-3-{[4-(azepane-1-sulfonyl)phenyl]amino}-1-(2,5-dimethylphenyl)prop-2-en-1-one](/img/structure/B2814234.png)

